molecular formula C15H21ClN4O2 B2438882 Tert-butyl (1R,5S)-6-[(6-chloropyrazin-2-yl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate CAS No. 2377004-30-1

Tert-butyl (1R,5S)-6-[(6-chloropyrazin-2-yl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate

Cat. No.: B2438882
CAS No.: 2377004-30-1
M. Wt: 324.81
InChI Key: YCAFVTZRQNWXTM-IWIIMEHWSA-N
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Description

Tert-butyl (1R,5S)-6-[(6-chloropyrazin-2-yl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate is a compound with significant potential in various scientific fields due to its unique structure and properties. Its intricate arrangement of atoms imparts distinct chemical behaviors and a wide range of applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tert-butyl (1R,5S)-6-[(6-chloropyrazin-2-yl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate typically involves multiple steps:

  • Initial Formation: : Starting with pyrazine derivatives, chlorination is carried out using thionyl chloride under anhydrous conditions to obtain 6-chloropyrazine.

  • N-Methylation: : Methylation of the pyrazine ring is achieved using methyl iodide in the presence of a base such as potassium carbonate.

  • Cycloaddition: : The bicyclic hexane moiety is introduced through a cycloaddition reaction, typically involving a Diels-Alder reaction.

  • Carboxylation: : The carboxylate group is then added via a carboxylation reaction, often using carbon dioxide under pressure.

  • Tert-Butyl Protection: : Finally, the tert-butyl group is introduced using tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial-scale production may involve optimization of the above steps to improve yield and efficiency:

  • Continuous Flow Synthesis: : Utilizes continuous reactors for better control over reaction conditions.

  • Solvent Selection: : Employs greener solvents to minimize environmental impact.

  • Catalyst Recycling: : Implementing catalyst recycling to reduce costs and waste.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : The compound undergoes oxidation in the presence of strong oxidizing agents like potassium permanganate, leading to the formation of various oxidized products.

  • Reduction: : Reduction reactions with agents such as lithium aluminum hydride can result in the formation of corresponding alcohols or amines.

  • Substitution: : It readily participates in nucleophilic substitution reactions, especially at the chloropyrazine moiety.

Common Reagents and Conditions:
  • Oxidation: : Potassium permanganate in alkaline medium.

  • Reduction: : Lithium aluminum hydride in dry ether.

  • Substitution: : Sodium methoxide in methanol.

Major Products:
  • Oxidized Derivatives: : Carboxylic acids, aldehydes, or ketones.

  • Reduced Compounds: : Primary and secondary amines or alcohols.

  • Substituted Products: : Various pyrazine derivatives with substituted amino groups.

Scientific Research Applications

Tert-butyl (1R,5S)-6-[(6-chloropyrazin-2-yl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate finds applications in multiple fields:

Chemistry:
  • Catalysts: : Used as ligands in catalysis due to its unique steric and electronic properties.

  • Molecular Probes: : Utilized in studying reaction mechanisms.

Biology:
  • Enzyme Inhibition: : Acts as an inhibitor for certain enzymatic reactions, making it valuable in biochemical research.

  • Antimicrobial Agents: : Explored for its potential in antimicrobial drug development.

Medicine:
  • Pharmaceuticals: : Investigated for its use in developing new drugs, particularly in cancer and neurological disorders.

Industry:
  • Material Science: : Employed in the design of new materials with specific properties.

Mechanism of Action

The compound exerts its effects through various mechanisms, often interacting with specific molecular targets:

  • Molecular Targets: : Enzymes, receptors, and ion channels.

  • Pathways Involved: : Inhibition of enzymatic activity, alteration of receptor binding, and modulation of ion channel activity.

Comparison with Similar Compounds

Similar Compounds:

  • 6-Chloropyrazin-2-yl Derivatives: : Share similar pyrazine moiety but lack the bicyclic hexane structure.

  • Tert-Butyl Carboxylates: : Compounds with similar protection groups but differing core structures.

  • Azabicyclohexane Derivatives: : Structurally similar but differ in functional groups and substituents.

Uniqueness: Tert-butyl (1R,5S)-6-[(6-chloropyrazin-2-yl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate is unique due to its combination of the pyrazine ring, the bicyclic hexane structure, and the tert-butyl carboxylate group, providing distinct reactivity and application potential.

Hope this deep dive tickled your scientific curiosity!

Properties

IUPAC Name

tert-butyl (1R,5S)-6-[(6-chloropyrazin-2-yl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN4O2/c1-15(2,3)22-14(21)20-7-9-10(8-20)13(9)19(4)12-6-17-5-11(16)18-12/h5-6,9-10,13H,7-8H2,1-4H3/t9-,10+,13?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCAFVTZRQNWXTM-HWYHXSKPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)C2N(C)C3=CN=CC(=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2[C@H](C1)C2N(C)C3=CN=CC(=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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